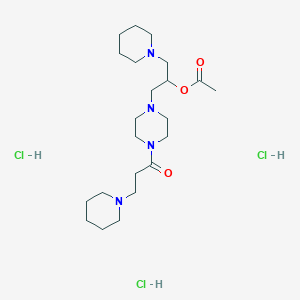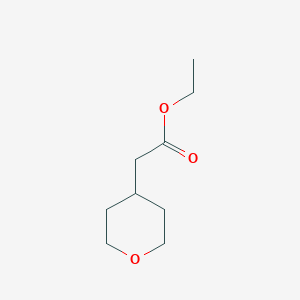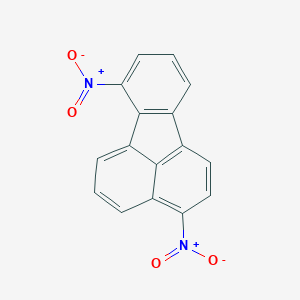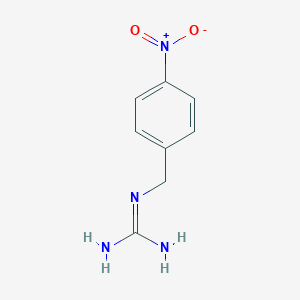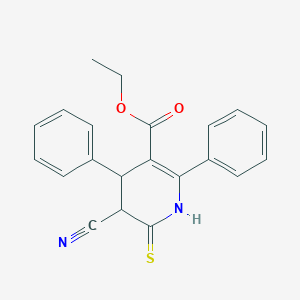
1-(3-Indolylmethyl)nipecotic acid ethyl ester
Overview
Description
It is primarily recognized for its ability to selectively inhibit the uptake of the neurotransmitter gamma-aminobutyric acid (GABA), making it a valuable tool in the study of neurological disorders such as epilepsy and anxiety.
Preparation Methods
The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves several steps, typically starting with the preparation of the indole derivative. The synthetic route often includes the following steps:
Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Nipecotic Acid Moiety: This step involves the coupling of the indole derivative with nipecotic acid, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
1-(3-Indolylmethyl)nipecotic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Indolylmethyl)nipecotic acid ethyl ester has a wide range of scientific research applications:
Neurology: It is extensively studied for its potential in treating neurological disorders.
Pharmacology: The compound is used to study the modulation of GABAergic neurotransmission, providing insights into the mechanisms of various neurological conditions.
Biochemistry: Researchers use this compound to investigate the biochemical pathways involving GABA and its role in neuronal activity.
Mechanism of Action
The mechanism of action of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves the selective inhibition of GABA uptake by neurons. GABA is an inhibitory neurotransmitter that regulates neuronal activity. By inhibiting GABA uptake, this compound increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibition of neuronal activity. This mechanism is crucial for its effects in reducing seizure activity and anxiety.
Comparison with Similar Compounds
1-(3-Indolylmethyl)nipecotic acid ethyl ester can be compared with other GABA uptake inhibitors, such as:
Tiagabine: Another GABA uptake inhibitor used in the treatment of epilepsy.
Nipecotic Acid: The parent compound of this compound, also known for its GABA uptake inhibitory properties.
Gabapentin: Although not a direct GABA uptake inhibitor, it modulates GABAergic activity and is used in the treatment of epilepsy and neuropathic pain.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of GABA uptake, making it a valuable tool in neurological research.
Properties
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXOXXXVFSNDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906392 | |
| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101602-77-1 | |
| Record name | Nipecotic acid, 1-(3-indolylmethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101602771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
